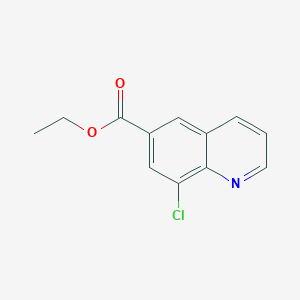

Ethyl 8-chloroquinoline-6-carboxylate

Description

Properties

CAS No. |

916812-09-4 |

|---|---|

Molecular Formula |

C12H10ClNO2 |

Molecular Weight |

235.66 g/mol |

IUPAC Name |

ethyl 8-chloroquinoline-6-carboxylate |

InChI |

InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-6-8-4-3-5-14-11(8)10(13)7-9/h3-7H,2H2,1H3 |

InChI Key |

FYMPYWUKGBBZFM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C2C(=C1)C=CC=N2)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Profile of Ethyl 8-chloroquinoline-6-carboxylate: A Technical Guide for Researchers

This guide provides an in-depth analysis of the spectroscopic characteristics of Ethyl 8-chloroquinoline-6-carboxylate, a quinoline derivative of significant interest to researchers in medicinal chemistry and materials science. Quinoline scaffolds are prevalent in a vast array of pharmacologically active compounds, and a thorough understanding of their structural and electronic properties is paramount for the rational design of new therapeutic agents and functional materials.[1] This document serves as a technical resource, offering predicted spectroscopic data based on established principles and analysis of analogous structures, designed to guide researchers in the identification, characterization, and quality control of this compound.

Molecular Structure and Numbering

A clear understanding of the molecular architecture is fundamental to interpreting spectroscopic data. The structure of Ethyl 8-chloroquinoline-6-carboxylate, with the IUPAC numbering convention for the quinoline ring and lettering for the ethyl ester protons, is presented below. This convention will be used throughout this guide for unambiguous assignment of signals.

Caption: Molecular structure and numbering of Ethyl 8-chloroquinoline-6-carboxylate.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for the structural elucidation of organic molecules, providing information on the electronic environment of each proton.[2]

Experimental Protocol: Data Acquisition

A standardized protocol for acquiring high-quality ¹H NMR data is crucial for accurate structural interpretation.

Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | 8.9 - 9.1 | dd | J = 4.2, 1.7 Hz | 1H |

| H-4 | 8.2 - 8.4 | dd | J = 8.4, 1.7 Hz | 1H |

| H-5 | 8.1 - 8.3 | d | J = 1.5 Hz | 1H |

| H-7 | 7.8 - 8.0 | d | J = 1.5 Hz | 1H |

| H-3 | 7.5 - 7.7 | dd | J = 8.4, 4.2 Hz | 1H |

| Ha | 4.4 - 4.6 | q | J = 7.1 Hz | 2H |

| Hb | 1.4 - 1.6 | t | J = 7.1 Hz | 3H |

Interpretation and Rationale

The predicted chemical shifts are based on the fundamental spectrum of quinoline and the anticipated electronic effects of the chloro and ethyl carboxylate substituents.[3]

-

Aromatic Protons (H-2 to H-7): The protons on the quinoline core are found in the characteristic aromatic region (7.5-9.1 ppm).

-

H-2 and H-4: These protons are adjacent to the electronegative nitrogen atom, causing them to be significantly deshielded and appear furthest downfield.[3] Their doublet of doublets (dd) splitting pattern arises from coupling to H-3 and a longer-range W-coupling to each other.

-

H-3: This proton is coupled to both H-2 and H-4, resulting in a doublet of doublets.

-

H-5 and H-7: These protons are on the carbocyclic ring. The ethyl carboxylate group at C-6 is electron-withdrawing, which deshields the ortho protons H-5 and H-7, shifting them downfield. They appear as doublets due to small meta-coupling to each other.

-

Effect of C-8 Chlorine: The chlorine atom at C-8 exerts an inductive withdrawing effect, which would typically deshield adjacent protons. However, its resonance-donating effect and influence on the ring current can lead to complex shifts.[4] The primary effect here is the deshielding of H-7.

-

-

Ethyl Ester Protons (Ha, Hb): This group displays a classic ethyl pattern.[5][6]

-

Ha (CH₂): The methylene protons are directly attached to the ester oxygen, which deshields them to ~4.5 ppm. They are split into a quartet (q) by the three adjacent methyl protons (n+1 = 3+1 = 4).

-

Hb (CH₃): The terminal methyl protons are in a standard aliphatic environment but are slightly deshielded by the nearby ester group. They appear as a triplet (t) due to coupling with the two methylene protons (n+1 = 2+1 = 3).

-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides a map of the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, making it a powerful tool for confirming the molecular framework.[2]

Experimental Protocol

The protocol for ¹³C NMR is similar to ¹H NMR, but typically requires a greater number of scans due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard, resulting in singlets for each carbon.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

| C=O | 165.5 - 167.5 |

| C-2 | 150.0 - 152.0 |

| C-4 | 148.0 - 150.0 |

| C-8a | 146.0 - 148.0 |

| C-8 | 138.0 - 140.0 |

| C-6 | 135.0 - 137.0 |

| C-4a | 128.0 - 130.0 |

| C-5 | 126.0 - 128.0 |

| C-7 | 124.0 - 126.0 |

| C-3 | 121.0 - 123.0 |

| CH₂ (Ha) | 61.0 - 63.0 |

| CH₃ (Hb) | 14.0 - 15.0 |

Interpretation and Rationale

The predicted shifts are derived from the known values for quinoline and established substituent chemical shift (SCS) effects.[7][8]

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and appears significantly downfield, in the typical range for esters.

-

Aromatic Carbons (C-2 to C-8a):

-

Carbons adjacent to nitrogen (C-2, C-8a) and the other carbon of the pyridine ring (C-4) are generally found downfield.[8]

-

C-8 and C-6: These are the ipso-carbons directly attached to the substituents. The chloro-substituted C-8 and the carboxyl-substituted C-6 are expected to be significantly deshielded.[9]

-

The remaining carbons (C-3, C-4a, C-5, C-7) are assigned based on their positions relative to the nitrogen and the two electron-withdrawing substituents.

-

-

Ethyl Ester Carbons (CH₂, CH₃):

-

The methylene carbon (CH₂) is attached to oxygen and is deshielded to the ~62 ppm region.

-

The methyl carbon (CH₃) is in a typical aliphatic environment and appears upfield around 14.5 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Experimental Protocol: KBr Pellet Method

Caption: Workflow for preparing a KBr pellet for IR analysis.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 2980 - 2850 | Aliphatic C-H Stretch (ethyl) | Medium |

| 1730 - 1715 | C=O Stretch (Aromatic Ester) | Strong |

| 1610 - 1570 | Quinoline Ring C=C & C=N Stretches | Medium |

| 1480 - 1450 | Quinoline Ring C=C & C=N Stretches | Medium |

| 1300 - 1200 | Asymmetric C-O-C Stretch (Ester) | Strong |

| 1150 - 1050 | Symmetric C-O-C Stretch (Ester) | Strong |

| 850 - 750 | C-Cl Stretch | Weak-Medium |

| 900 - 800 | Aromatic C-H Out-of-Plane Bending | Strong |

Interpretation and Rationale

-

C=O Ester Stretch: The most prominent peak will be the strong C=O stretch. Because the ester is conjugated with the quinoline ring, its frequency is lowered to the 1715-1730 cm⁻¹ range compared to a saturated ester.[10][11]

-

C-O Ester Stretches: Esters characteristically show two strong C-O stretching bands, often referred to as the "Rule of Three" along with the C=O peak.[12] These are expected in the 1300-1050 cm⁻¹ region.

-

Quinoline Ring: The aromatic C=C and C=N skeletal vibrations appear as a series of bands in the 1610-1450 cm⁻¹ region.[13][14] The aromatic C-H stretches are seen just above 3000 cm⁻¹.

-

C-H Bending: Strong absorptions in the 900-800 cm⁻¹ region are due to out-of-plane C-H bending. The specific pattern can sometimes provide clues about the substitution pattern on the aromatic rings.[13]

-

C-Cl Stretch: The carbon-chlorine stretch is typically found in the fingerprint region and can be weak and difficult to assign definitively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Experimental Protocol: Electron Ionization (EI)

For EI-MS, the sample is introduced into a high vacuum, vaporized, and bombarded with a high-energy electron beam (~70 eV). This process creates a molecular ion (M⁺·) which then undergoes fragmentation. The spectrometer separates and detects these ions based on their m/z ratio.

Predicted Key Fragment Ions (EI-MS)

The molecular formula is C₁₂H₁₀ClNO₂. The exact mass will depend on the isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). The nominal molecular weight is 235 for ³⁵Cl and 237 for ³⁷Cl.

| m/z Value | Predicted Fragment Ion | Interpretation |

| 237 / 235 | [M+2]⁺· / [M]⁺· | Molecular ions (³⁷Cl / ³⁵Cl isotopes, ~1:3 ratio) |

| 207 / 205 | [M - C₂H₄]⁺· | Loss of ethylene via McLafferty rearrangement |

| 192 / 190 | [M - •OCH₂CH₃]⁺ | Loss of the ethoxy radical |

| 164 / 162 | [M - CO₂CH₂CH₃]⁺ | Loss of the ethyl carboxylate group |

| 200 | [M - Cl]⁺ | Loss of a chlorine radical |

| 135 | [M - Cl - CO₂CH₂CH₃]⁺ | Subsequent loss of the ester group after Cl loss |

Interpretation and Fragmentation Pathways

The presence of chlorine will be immediately evident from the characteristic M⁺· and M+2 isotopic pattern with a ~3:1 intensity ratio.[15]

Caption: Predicted major fragmentation pathways for Ethyl 8-chloroquinoline-6-carboxylate in EI-MS.

-

Molecular Ion (m/z 235 & 237): The presence of these two peaks in a 3:1 ratio is a definitive indicator of a monochlorinated compound.[15][16]

-

Loss of Ethoxy Radical (m/z 190 & 192): A common fragmentation for ethyl esters is the alpha-cleavage to lose the -•OCH₂CH₃ radical.

-

McLafferty Rearrangement (m/z 205 & 207): The ethyl ester can undergo a McLafferty rearrangement, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule (28 Da).[17]

-

Loss of Chlorine (m/z 200): Cleavage of the C-Cl bond results in the loss of a chlorine radical.[15]

-

Quinoline Ring Fragmentation: Further fragmentation can involve the characteristic loss of HCN (27 Da) from the quinoline ring fragments, a common pathway for nitrogen heterocycles.[18][19]

Conclusion

This guide provides a predictive but comprehensive spectroscopic framework for Ethyl 8-chloroquinoline-6-carboxylate. The presented ¹H NMR, ¹³C NMR, IR, and MS data, while not experimentally derived for this specific molecule, are based on robust, well-established principles of spectroscopy and analysis of closely related structures. This information is intended to empower researchers in drug discovery and materials science to confidently identify, characterize, and utilize this compound in their work. The detailed methodologies and interpretations serve as a practical reference for experimental design and data analysis.

References

-

UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

- Pathan, S.A., Khanzada, A.W.K., & Phulpoto, M.H. (2002). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Nucleus (Islamabad), 39(3-4), 167-174.

-

TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

-

Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2020). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). ResearchGate. Retrieved from [Link]

-

Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. (n.d.). Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Common HNMR Patterns. Retrieved from [Link]

- Australian Journal of Chemistry. (1976). 13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants. 29(7), 1449-1456.

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

-

ResearchGate. (n.d.). IR Spectrum of Ethyl ester (A) and soap (B). Retrieved from [Link]

-

Chemguide. (n.d.). interpreting infra-red spectra. Retrieved from [Link]

-

Abraham, R. J., & Sancassan, F. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C6H5Cl mass spectrum of chlorobenzene. Retrieved from [Link]

-

Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Retrieved from [Link]

-

Wu, Y., et al. (2020). Chiral Phosphoric Acid Promoted Chiral 1H NMR Analysis of Atropisomeric Quinolines. Frontiers in Chemistry. Retrieved from [Link]

-

BASS. (2025). Proof of Concept - predicting ethyl esters in olive oil using IR spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass Spectra of oxygenated quinolines. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. Retrieved from [Link]

-

NASA. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. Retrieved from [Link]

- Katritzky, A. R., & Jones, R. A. (1960). The Infrared Spectra of Heterocyclic Compounds. Part I. Monosubstituted Quinolines. Journal of the Chemical Society, 2942.

-

ResearchGate. (n.d.). The 3800-550 cm-1 (2.63-18.18 m) IR spectra of quinoline (C9H7N).... Retrieved from [Link]

-

Liu, Y., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

-

MDPI. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Retrieved from [Link]

- Journal of Chemical Education. (2000).

-

Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link]

-

Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

-

University of Wisconsin-Platteville. (2022). 1H NMR Chemical Shifts. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

Michigan State University. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). ethyl ethanoate low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

ResearchGate. (2026). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Retrieved from [Link]

-

National Institutes of Health. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Retrieved from [Link]

-

National Institutes of Health. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. Retrieved from [Link]

-

Reddit. (2021). What is the effect of a chlorine group on aromatic protons?. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. modgraph.co.uk [modgraph.co.uk]

- 4. reddit.com [reddit.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. connectsci.au [connectsci.au]

- 9. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. researchgate.net [researchgate.net]

- 14. 594. The infrared spectra of polycyclic heteroaromatic compounds. Part I. Monosubstituted quinolines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 15. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 18. chempap.org [chempap.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Biological potential of substituted chloroquinolines

An In-Depth Technical Guide to the Biological Potential of Substituted Chloroquinolines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold, a nitrogen-containing heterocyclic aromatic compound, represents a cornerstone in medicinal chemistry.[1][2] The introduction of a chlorine atom onto this scaffold, creating chloroquinoline, significantly enhances its chemical reactivity and biological activity, making it a "privileged structure" in drug discovery.[3] Historically recognized for the profound impact of its derivative, chloroquine, in combating malaria, the biological repertoire of substituted chloroquinolines has expanded dramatically.[4][5] These compounds are now investigated for a wide array of therapeutic applications, including oncology, virology, microbiology, and neurodegenerative diseases.[1][6][7] This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for evaluating the biological potential of this versatile class of molecules. We synthesize field-proven insights and authoritative data to equip researchers and drug development professionals with the foundational knowledge required to innovate within this chemical space.

The Chloroquinoline Core: A Gateway to Diverse Bioactivity

The chloroquinoline ring system is a versatile starting point for synthesizing a vast library of derivatives. The chlorine atom, typically at positions 2, 4, or 7, serves as an excellent leaving group, facilitating nucleophilic substitution reactions.[8][9][10] This allows for the strategic introduction of various side chains and functional groups, profoundly influencing the molecule's physicochemical properties and biological targets.

General Synthesis Strategy: Nucleophilic Aromatic Substitution

A common and effective method for creating novel chloroquinoline analogues involves the nucleophilic substitution of a chlorine atom on a dichloroquinoline precursor, such as 4,7-dichloroquinoline. The C4 position is particularly reactive to this type of substitution.[8]

Caption: General workflow for synthesizing substituted 4-amino-7-chloroquinolines.

Rationale for Experimental Choice: Using 4,7-dichloroquinoline as a starting material is highly advantageous. The differential reactivity of the chlorine atoms at the C4 and C7 positions allows for regioselective substitution. The C4 chlorine is more susceptible to nucleophilic attack, enabling the selective introduction of a side chain at this position, which is crucial for the biological activity of many analogues, including the classic antimalarial chloroquine.[8]

Anticancer Potential: Targeting Cellular Survival Mechanisms

Substituted quinoline derivatives have emerged as a significant class of anticancer agents, demonstrating cytotoxicity against various cancer cell lines through multiple mechanisms.[1][11] The chloroquinoline scaffold, in particular, is central to compounds that disrupt fundamental cellular processes like autophagy and key signaling pathways.[6][12]

Mechanism of Action: Autophagy Inhibition

A primary mechanism underlying the anticancer effects of many chloroquinolines, including chloroquine (CQ) and hydroxychloroquine (HCQ), is the inhibition of autophagy.[5][12][13] Autophagy is a cellular recycling process that cancer cells often exploit to survive in nutrient-poor tumor microenvironments.[14]

Chloroquine and its derivatives are weak bases that accumulate in the acidic environment of lysosomes.[15][16] This accumulation raises the lysosomal pH, inhibiting the acid-dependent hydrolases that are essential for the degradation of autophagic cargo. Furthermore, CQ can impair the fusion of autophagosomes with lysosomes, leading to the accumulation of non-functional autophagosomes and ultimately, cell death.[15][17]

Caption: Chloroquinoline's mechanism of autophagy inhibition in cancer cells.

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of chloroquinoline derivatives can be significantly modulated by altering the substituents.

-

Side Chain: The nature of the side chain at the 4-amino position is critical. Incorporating moieties like benzenesulfonamide can enhance cytotoxic activity.[3][18]

-

Hybridization: Creating hybrid molecules by combining the chloroquinoline core with other known anticancer pharmacophores has proven to be a successful strategy.[6] For example, hybrids with doxorubicin have shown potent activity.[14]

-

Triazole Functionality: The introduction of substituted triazoles into the side chain of chloroquine analogues has yielded compounds with significantly greater potency as autophagy inhibitors and antiproliferative agents compared to chloroquine itself.[19][20]

| Compound/Derivative Class | Target/Mechanism | Key Findings | Reference |

| Benzenesulfonamide Hybrids | PI3K Inhibition | Compound 17 was most active against HeLa and MDA-MB231 cells. | [3][18] |

| 7-Chloroquinoline Hydrazones | Broad Cytotoxicity | Exhibited submicromolar activity on a large panel of cell lines from nine tumor types. | [11] |

| Triazole-functionalized Analogues | Autophagy Inhibition | Compound EAD1 was ~8-fold more potent than CQ in BxPC3 pancreatic cancer cells. | [19] |

| Dimeric CQ Analogue (Lys05) | Autophagy Inhibition | Inhibited glioma, melanoma, and colon cancer cells with IC50s of 3.6 to 6 µM. | [20] |

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of substituted chloroquinolines on cancer cell lines. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.

Principle: Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture cancer cells (e.g., HeLa, MDA-MB-231) to ~80% confluency.

-

Trypsinize, count, and seed the cells into 96-well plates at a density of approximately 5x10³ cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[3]

-

-

Compound Treatment:

-

Prepare a stock solution of the test chloroquinoline derivative (e.g., 10 mM in DMSO).

-

Perform serial dilutions in culture medium to create a range of desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

-

Controls: Include wells with vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (a known anticancer drug like doxorubicin). Also include wells with untreated cells.

-

Incubate the plates for an additional 48-72 hours.[3]

-

-

MTT Assay and Measurement:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

-

Plot the percentage of viability against the log of the compound concentration.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

-

Antimalarial Activity: The Historical Bedrock

The 4-amino-7-chloroquinoline scaffold is synonymous with antimalarial therapy due to the historic success of chloroquine.[4] While resistance is now widespread, this chemical class remains a vital template for designing new agents that can overcome it.[4][21]

Mechanism of Action

During its intraerythrocytic stage, the malaria parasite Plasmodium falciparum digests host hemoglobin in its digestive vacuole. This process releases large quantities of toxic free heme. The parasite protects itself by polymerizing the heme into an inert crystalline substance called hemozoin. Chloroquine, as a weak base, accumulates in the acidic digestive vacuole and is thought to interfere with this detoxification process by capping the growing hemozoin crystal, leading to a buildup of toxic heme and parasite death.[22]

Structure-Activity Relationship (SAR) for Antimalarial Activity

Decades of research have established a clear SAR for 4-aminoquinolines.[22]

-

C7-Chloro Group: The 7-chloro group is essential for optimal activity. Replacing it with an electron-donating group like a methyl group results in a complete loss of potency.[22]

-

4-Amino Side Chain: A flexible diaminoalkyl side chain at the C4 position is critical. The length and basicity of this chain are key determinants of activity and the ability to overcome chloroquine resistance.[4]

-

Quinoline Ring: Substitutions at other positions on the quinoline ring, such as C3 or C8, generally lead to a loss of activity.[22]

Newer strategies involve creating hybrid molecules that combine the 7-chloroquinoline pharmacophore with other moieties, such as arylsulfonamides or triazoles, to develop compounds with dual mechanisms of action.[23]

Antimicrobial and Antiviral Potential

The biological activity of substituted chloroquinolines extends to bacteria, fungi, and viruses.

Antibacterial and Antifungal Activity

Certain chloroquinoline derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[24] The mechanism for some quinoline-based antimicrobials involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[1] Molecular hybridization, combining the chloroquinoline scaffold with other antimicrobial motifs like thiazolines, has yielded compounds with moderate to excellent activity.[25][26]

Table: Antibacterial Activity of Selected Chloroquinoline Derivatives [27][28]

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

| Compound 5 | S. aureus | 11.00 ± 0.03 |

| Compound 5 | P. aeruginosa | 11.00 ± 0.03 |

| Compound 6 | E. coli | 11.00 ± 0.04 |

| Compound 8 | E. coli | 12.00 ± 0.00 |

Antiviral Activity

Chloroquine's ability to increase the pH of endosomes has been explored as a mechanism to inhibit the entry of pH-dependent viruses.[1] This prevents the conformational changes in viral proteins required for fusion with the host cell membrane.[1] While its clinical efficacy against viruses like SARS-CoV-2 has been debated, the scaffold remains of interest.[29] Recent research has shown that novel chloroquinoline derivatives, such as a paulownin triazole-chloroquinoline hybrid, can exhibit potent and selective activity against viruses like the Chikungunya virus (CHIKV) by inhibiting viral replication.[30][31]

Emerging Applications: Neurodegenerative Diseases

A fascinating and emerging area of research is the potential of 4-amino-7-chloroquinoline derivatives in treating neurodegenerative disorders like Parkinson's disease (PD).[7][32]

Mechanism: Certain compounds with this scaffold, including amodiaquine and chloroquine, have been identified as synthetic agonists of the nuclear receptor NR4A2 (also known as Nurr1).[7] NR4A2 is a critical transcription factor for the development and maintenance of midbrain dopamine neurons, the cells that are progressively lost in PD.[32] By activating NR4A2, these compounds can protect dopamine neurons from inflammation-induced death. This suggests that the 4-amino-7-chloroquinoline structure is a critical SAR for activating this neuroprotective pathway, providing a framework for developing novel therapeutics for PD.[7]

Conclusion and Future Directions

The substituted chloroquinoline scaffold is far more than the basis for an old antimalarial drug; it is a dynamic and highly adaptable platform for modern drug discovery. Its synthetic tractability allows for the creation of diverse molecular architectures targeting a wide range of diseases. The core mechanisms, from disrupting lysosomal function in cancer to inhibiting heme polymerization in malaria and modulating nuclear receptors in neurons, highlight its versatility.

Future research will likely focus on:

-

Multi-target Ligands: Designing hybrid molecules that can simultaneously engage multiple biological targets to achieve synergistic effects and overcome drug resistance.

-

Targeted Delivery: Utilizing nanotechnology to improve the delivery of chloroquinoline derivatives to specific tissues (e.g., tumors), thereby enhancing efficacy and reducing systemic toxicity.[14][29]

-

Exploring New Therapeutic Areas: Systematically screening chloroquinoline libraries against a wider range of targets, including those involved in inflammatory and metabolic diseases.

By leveraging a deep understanding of the structure-activity relationships and mechanisms of action detailed in this guide, researchers are well-positioned to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

- Title: Synthesis of novel 2- and 8-substituted 4-amino-7-chloroquinolines and their N-alkylated coupling products Source: RSC Advances URL

-

Title: Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking Source: PubMed Central URL: [Link]

-

Title: Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain Source: PubMed Central URL: [Link]

-

Title: 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones Source: PubMed Central URL: [Link]

-

Title: In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives Source: Annex Publishers URL: [Link]

-

Title: Antitubercular, Antimalarial Activity and Molecular Docking Study of New Synthesized 7-Chloroquinoline Derivatives Source: Taylor & Francis Online URL: [Link]

-

Title: New Synthesis of Chloroquinoline Derivatives as Anti- Cancer Agents Source: ResearchGate URL: [Link]

-

Title: A Review On Substitution Quinoline Derivatives and its Biological Activity Source: International Journal of Research in Engineering, Science and Management URL: [Link]

-

Title: Synthesis, Anti-Proliferative Activity, DFT and Docking Studies of Some Novel Chloroquinoline-Based Heterocycles Source: Taylor & Francis Online URL: [Link]

-

Title: Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity Source: Taylor & Francis Online URL: [Link]

-

Title: Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry Source: YouTube URL: [Link]

-

Title: Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs Source: Semantic Scholar URL: [Link]

-

Title: Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines Source: PubMed Central URL: [Link]

-

Title: Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives Source: MDPI URL: [Link]

-

Title: Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue Source: MDPI URL: [Link]

-

Title: The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines Source: MDPI URL: [Link]

-

Title: Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs Source: ProQuest URL: [Link]

-

Title: Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent Source: Journal of the Korean Chemical Society URL: [Link]

-

Title: Chloroquine against malaria, cancers and viral diseases Source: PubMed Central URL: [Link]

-

Title: Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues Source: PubMed Central URL: [Link]

-

Title: Paulownin triazole-chloroquinoline derivative: a promising antiviral candidate against chikungunya virus Source: Oxford Academic URL: [Link]

-

Title: Discovery of Autophagy Inhibitors with Antiproliferative Activity in Lung and Pancreatic Cancer Cells Source: PubMed Central URL: [Link]

-

Title: Chloroquine and Chemotherapeutic Compounds in Experimental Cancer Treatment Source: MDPI URL: [Link]

-

Title: Dissecting pharmacological effects of chloroquine in cancer treatment: interference with inflammatory signaling pathways Source: PubMed Central URL: [Link]

-

Title: Synthesis and biological activities of new substituted thiazoline-quinoline derivatives Source: PubMed URL: [Link]

-

Title: Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities Source: MDPI URL: [Link]

-

Title: Discovery of Autophagy Inhibitors with Antiproliferative Activity in Lung and Pancreatic Cancer Cells Source: ACS Publications URL: [Link]

-

Title: Synthesis and biological activities of new substituted thiazoline-quinoline derivatives Source: Europe PMC URL: [Link]

-

Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: RSC Advances URL: [Link]

-

Title: A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine Source: MDPI URL: [Link]

-

Title: 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery Source: PubMed Central URL: [Link]

-

Title: Repurposing Drugs in Oncology (ReDO)—chloroquine and hydroxychloroquine as anti-cancer agents Source: PubMed Central URL: [Link]

-

Title: 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery Source: Taylor & Francis Online URL: [Link]

-

Title: Pharmacology Progresses and Applications of Chloroquine in Cancer Therapy Source: Wiley Online Library URL: [Link]

-

Title: Synthesis of quinolines Source: Organic Chemistry Portal URL: [Link]

-

Title: Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion Source: PubMed Central URL: [Link]

-

Title: Paulownin Triazole-Chloroquinoline Derivative: A Promising Antiviral Candidate Against Chikungunya Virus. Source: Open Source Pharma Foundation URL: [Link]

-

Title: Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation Source: PubMed Central URL: [Link]

-

Title: Chloroquine, the Coronavirus Crisis, and Neurodegeneration: A Perspective Source: Frontiers in Immunology URL: [Link]

-

Title: Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor Source: PubMed Central URL: [Link]

-

Title: Paulownin triazole-chloroquinoline derivative: a promising antiviral candidate against chikungunya virus Source: PubMed URL: [Link]

-

Title: Chloroquine and chloroquinoline derivatives as models for the design of modulators of amyloid Peptide precursor metabolism Source: PubMed URL: [Link]

-

Title: Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases Source: Walsh Medical Media URL: [Link]

-

Title: Autophagy inhibitors chloroquine and LY294002 enhance temozolomide cytotoxicity on cutaneous melanoma cell lines in vitro Source: PubMed URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. journal.ijresm.com [journal.ijresm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chloroquine against malaria, cancers and viral diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Repurposing Drugs in Oncology (ReDO)—chloroquine and hydroxychloroquine as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Dissecting pharmacological effects of chloroquine in cancer treatment: interference with inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Chloroquine, the Coronavirus Crisis, and Neurodegeneration: A Perspective [frontiersin.org]

- 17. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery of Autophagy Inhibitors with Antiproliferative Activity in Lung and Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. m.youtube.com [m.youtube.com]

- 23. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines [mdpi.com]

- 24. annexpublishers.com [annexpublishers.com]

- 25. Synthesis and biological activities of new substituted thiazoline-quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. semanticscholar.org [semanticscholar.org]

- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 28. Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs - ProQuest [proquest.com]

- 29. Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 30. academic.oup.com [academic.oup.com]

- 31. Paulownin triazole-chloroquinoline derivative: a promising antiviral candidate against chikungunya virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Solubility and Stability of Ethyl 8-chloroquinoline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Physicochemical Landscape of a Key Quinoline Intermediate

Ethyl 8-chloroquinoline-6-carboxylate is a crucial heterocyclic compound, belonging to the quinoline class of molecules. Quinoline and its derivatives are of significant interest to medicinal and synthetic chemists due to their wide range of biological and pharmacological activities, serving as foundational scaffolds in the development of new therapeutic agents.[1][2] The physicochemical properties of such intermediates, particularly their solubility and stability, are paramount considerations that dictate their handling, formulation, and ultimate viability in drug discovery and development pipelines.

This technical guide provides a comprehensive overview of the critical solubility and stability aspects of Ethyl 8-chloroquinoline-6-carboxylate. In the absence of extensive publicly available data for this specific molecule, this document synthesizes information from closely related quinoline analogues and established scientific principles to offer a robust framework for its characterization. We will delve into the theoretical underpinnings of its expected behavior in various solvent systems and under diverse environmental stressors. More importantly, this guide furnishes detailed, field-proven experimental protocols to empower researchers to generate precise and reliable data, ensuring the seamless progression of their research and development endeavors.

I. Solubility Profile: From Theoretical Predictions to Practical Determination

The solubility of an active pharmaceutical ingredient (API) or an intermediate is a critical determinant of its bioavailability and formulation feasibility.[3][4] The "like dissolves like" principle is a fundamental concept in predicting solubility, where the polarity of the solute and the solvent are key factors.[5][6] Quinoline, the parent structure, is slightly soluble in cold water but readily dissolves in hot water and most organic solvents.[6] The introduction of a chloro group and an ethyl carboxylate ester moiety to the quinoline scaffold will undoubtedly influence its solubility characteristics.

Based on the structure of Ethyl 8-chloroquinoline-6-carboxylate, we can anticipate a relatively non-polar character, suggesting good solubility in a range of organic solvents and limited aqueous solubility. For a structurally similar compound, Ethyl 6-chloroquinoline-3-carboxylate, the predicted water solubility is extremely low, in the range of 1.93e-4 to 2.30e-4 g/L, with a LogKow (octanol-water partition coefficient) of 2.66, indicating its lipophilic nature.[7]

Table 1: Predicted Solubility of Ethyl 8-chloroquinoline-6-carboxylate in Common Solvents

| Solvent | Predicted Solubility | Rationale |

| Water | Very Low | The hydrophobic quinoline ring and chloro substituent, coupled with the non-polar ethyl group of the ester, are expected to limit interactions with polar water molecules. |

| Methanol | Soluble | As a polar protic solvent, methanol can engage in hydrogen bonding with the nitrogen of the quinoline ring and the carbonyl oxygen of the ester. |

| Ethanol | Soluble | Similar to methanol, ethanol's polarity and ability to hydrogen bond should facilitate dissolution. |

| Acetone | Soluble | This polar aprotic solvent can act as a hydrogen bond acceptor for any potential interactions and its overall polarity is compatible with the solute. |

| Dichloromethane (DCM) | Very Soluble | A non-polar aprotic solvent that is expected to effectively solvate the largely non-polar molecule. |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | A highly polar aprotic solvent known for its ability to dissolve a wide range of both polar and non-polar compounds.[8] |

| Ethyl Acetate | Soluble | A moderately polar solvent that should readily dissolve the compound due to structural similarities (ester group). |

| Hexanes | Sparingly Soluble to Insoluble | These non-polar hydrocarbon solvents may not be sufficiently polar to disrupt the crystal lattice of the solid compound. |

Experimental Protocol for Determining Thermodynamic (Equilibrium) Solubility

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[3][9]

Objective: To determine the equilibrium concentration of Ethyl 8-chloroquinoline-6-carboxylate in a specific solvent at a controlled temperature.

Materials:

-

Ethyl 8-chloroquinoline-6-carboxylate (solid)

-

Selected solvents (e.g., water, pH 7.4 phosphate buffer, methanol, ethanol, etc.)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid Ethyl 8-chloroquinoline-6-carboxylate to a series of vials, each containing a known volume of the desired solvent. Ensure there is undissolved solid material at the bottom of each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the concentration plateaus.[9]

-

Sample Collection and Preparation:

-

Stop the shaker and allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a pipette.

-

Filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of a pre-validated HPLC method.

-

Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound. A reversed-phase C18 column is often suitable for quinoline derivatives, with UV detection at an appropriate wavelength.[10]

-

-

Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

II. Stability Profile: Assessing the Compound's Resilience

Understanding the chemical stability of Ethyl 8-chloroquinoline-6-carboxylate is crucial for establishing appropriate storage conditions, predicting its shelf-life, and identifying potential degradation products.[11][12] The primary degradation pathways for quinoline derivatives often involve hydrolysis, photolysis, and oxidation.[10][13]

Forced Degradation (Stress Testing)

Forced degradation studies are essential to understand the intrinsic stability of a molecule by exposing it to conditions more severe than those used in accelerated stability testing.[14][15] These studies help to identify potential degradation products and develop stability-indicating analytical methods.[14] The typical stress conditions include:

-

Acidic and Basic Hydrolysis: The ester functional group in Ethyl 8-chloroquinoline-6-carboxylate is susceptible to hydrolysis, which can be catalyzed by both acid and base. This would lead to the formation of 8-chloroquinoline-6-carboxylic acid and ethanol.

-

Oxidation: The quinoline ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized species.

-

Photostability: Exposure to light, particularly UV radiation, can induce photodegradation in quinoline-containing compounds.[10][13]

-

Thermal Degradation: Elevated temperatures can provide the energy needed to overcome activation barriers for decomposition reactions.

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation of Ethyl 8-chloroquinoline-6-carboxylate under various stress conditions.

Materials:

-

Ethyl 8-chloroquinoline-6-carboxylate

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%, 30%)

-

Methanol or other suitable organic solvent

-

Water bath or oven for thermal stress

-

Photostability chamber with controlled light and UV exposure

-

Validated stability-indicating HPLC method

Procedure:

-

Sample Preparation: Prepare stock solutions of Ethyl 8-chloroquinoline-6-carboxylate in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of hydrochloric acid solution. Heat the mixture (e.g., at 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of sodium hydroxide solution. Keep the mixture at room temperature or heat gently for a defined period.

-

Oxidation: Mix the stock solution with an equal volume of hydrogen peroxide solution. Keep the mixture at room temperature for a defined period.

-

Thermal Degradation: Store a solution of the compound, as well as the solid compound, in an oven at an elevated temperature (e.g., 60°C, 80°C) for a defined period.

-

Photostability: Expose a solution of the compound, as well as the solid compound, to light in a photostability chamber according to ICH Q1B guidelines.[16] A control sample should be wrapped in aluminum foil to exclude light.

-

-

Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration for HPLC analysis.

-

Data Evaluation: Analyze the samples using a validated stability-indicating HPLC method that can separate the parent compound from its degradation products. Calculate the percentage of degradation for each stress condition.

III. Formal Stability Testing: Adhering to Regulatory Standards

Formal stability testing is conducted under specific storage conditions as defined by the International Council for Harmonisation (ICH) guidelines to establish a re-test period for a drug substance or a shelf-life for a drug product.[11][16][17]

Table 2: Recommended Storage Conditions for Formal Stability Studies (ICH Q1A(R2))

| Study | Storage Condition | Minimum Time Period at Submission |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Experimental Protocol for Formal Stability Studies

Objective: To evaluate the long-term stability of Ethyl 8-chloroquinoline-6-carboxylate under ICH-recommended conditions.

Procedure:

-

Batch Selection: Use at least three primary batches of the compound manufactured by a process that simulates the final production method.[11]

-

Container Closure System: Store the samples in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[17]

-

Storage: Place the samples in stability chambers maintained at the long-term, intermediate, and accelerated storage conditions.

-

Testing Frequency: Test the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies; 0, 3, 6 months for accelerated studies).

-

Analytical Tests: At each time point, perform a battery of tests to assess the quality of the substance, which should include:

-

Appearance

-

Assay (e.g., by HPLC)

-

Degradation products/impurities (e.g., by HPLC)

-

IV. Analytical Methodologies: The Key to Accurate Assessment

A robust and validated analytical method is the cornerstone of reliable solubility and stability testing. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of quinoline-based compounds.[10][18]

Key Considerations for HPLC Method Development:

-

Column: A reversed-phase C18 column is a good starting point.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Gradient elution may be necessary to separate all degradation products.

-

Detection: UV detection is commonly employed. The detection wavelength should be set at the λmax of Ethyl 8-chloroquinoline-6-carboxylate to ensure maximum sensitivity.

-

Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

V. Visualizing the Workflow

Diagram 1: Workflow for Solubility Determination

Caption: A stepwise workflow for determining the thermodynamic solubility of Ethyl 8-chloroquinoline-6-carboxylate.

Diagram 2: Forced Degradation Study Design

Caption: A logical flow diagram illustrating the design of a forced degradation study for Ethyl 8-chloroquinoline-6-carboxylate.

VI. Conclusion and Forward-Looking Perspectives

By systematically applying the described methodologies, scientists can generate the critical data necessary to inform decisions regarding formulation development, storage conditions, and analytical method design. The successful characterization of these fundamental physicochemical properties will undoubtedly pave the way for the efficient and effective utilization of Ethyl 8-chloroquinoline-6-carboxylate in its intended applications.

VII. References

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

Scribd. (n.d.). ICH Guidelines for Stability Testing of New Drug Substance and Drug Products. [Link]

-

ICH. (n.d.). Quality Guidelines. [Link]

-

ECA Academy. (2025, June 4). ICH: New Guideline for Stabilities. [Link]

-

ICH. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

-

Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (2025, August 6). [Link]

-

Gallardo, C., Enríquez, I., Pazmiño, J., Cardona, W., & Robledo, S. M. (2015). Forced degradation studies of a new antileishmanial molecule using a stability-indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research, 7(5), 697-702. [Link]

-

Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. [Link]

-

Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5671-5673. [Link]

-

World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]

-

A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (n.d.). [Link]

-

ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. (2021, November 17). [Link]

-

American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

-

Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. (2024, February 29). [Link]

-

National Institutes of Health. (n.d.). Quinoline. PubChem. [Link]

-

Microbial degradation of quinoline and methylquinolines. (n.d.). [Link]

-

Wikipedia. (n.d.). Quinoline. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Ethyl 6-chloroquinoline-3-carboxylate Properties. [Link]

-

6. ANALYTICAL METHODS. (n.d.). [Link]

-

Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. (2024, February 29). [Link]

-

Scribd. (n.d.). Quinoline Ester. [Link]

-

National Institutes of Health. (n.d.). 8-Chloroquinoline. PubChem. [Link]

-

Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. (2023, May 16). [Link]

-

Analytical Methods. (2024, March 7). [Link]

-

Chemsrc. (2025, August 26). 8-Chloroquinoline. [Link]

-

Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water. (2018, December 5). [Link]

-

MDPI. (2023, April 27). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. [Link]

-

Stability of Photolysis and Hydrolysis of Prallethrin. (2020, March 9). [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. [Link]

-

National Institutes of Health. (n.d.). Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate. PubChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Quinoline - Wikipedia [en.wikipedia.org]

- 7. CompTox Chemicals Dashboard [comptox.epa.gov]

- 8. lifechemicals.com [lifechemicals.com]

- 9. who.int [who.int]

- 10. jocpr.com [jocpr.com]

- 11. pharma.gally.ch [pharma.gally.ch]

- 12. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 13. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. resolvemass.ca [resolvemass.ca]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. ICH Official web site : ICH [ich.org]

- 17. scribd.com [scribd.com]

- 18. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Ethyl 8-chloroquinoline-6-carboxylate as a Versatile Scaffold for the Synthesis of Bioactive Molecules

Abstract: The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous FDA-approved therapeutics, particularly in oncology.[1][2] Ethyl 8-chloroquinoline-6-carboxylate (CAS No. 916812-09-4) represents a highly valuable and versatile starting material for the construction of diverse molecular libraries.[3] Its strategic functionalization—a reactive chloro group at the C8 position and an ester at the C6 position—provides orthogonal chemical handles for systematic derivatization. This guide provides an in-depth exploration of key synthetic strategies, detailed experimental protocols, and the underlying chemical principles for leveraging this building block in drug discovery programs.

Introduction: The Strategic Value of Ethyl 8-chloroquinoline-6-carboxylate

The quinoline framework is a cornerstone of modern drug design, with derivatives exhibiting a wide spectrum of biological activities, including kinase inhibition, and anticancer and antimicrobial properties.[4][5][6] The power of Ethyl 8-chloroquinoline-6-carboxylate lies in its capacity for controlled, site-selective modification.

-

The C8-Chloro Group: This aryl chloride is an ideal substrate for modern palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds with exceptional functional group tolerance.[7][8] This position is critical for modulating the pharmacokinetic and pharmacodynamic properties of the final compounds.

-

The C6-Ethyl Ester Group: This functionality offers a secondary point of diversification. It can be readily hydrolyzed to a carboxylic acid for subsequent amide bond formation or serve as a stable interacting group in its own right.

This document outlines robust protocols for the three primary palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as well as strategies for nucleophilic substitution and downstream ester modification.

Figure 1: Logical workflow for the diversification of Ethyl 8-chloroquinoline-6-carboxylate.

Core Strategy I: Palladium-Catalyzed Cross-Coupling at the C8-Position

Palladium-catalyzed cross-coupling reactions have become indispensable tools in pharmaceutical synthesis for their reliability, mild conditions, and broad substrate scope.[7][8] For the C8-chloro position, these methods are paramount for installing key pharmacophoric features.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

Rationale: The Suzuki-Miyaura reaction is one of the most robust methods for forming C-C bonds, particularly for creating biaryl and aryl-heteroaryl motifs commonly found in kinase inhibitors.[9][10] The reaction is valued for its operational simplicity, the stability and low toxicity of boronic acid reagents, and its tolerance of a wide array of functional groups.[11][12]

Mechanism Overview: The catalytic cycle involves three key steps: (1) Oxidative Addition of the aryl halide to a Pd(0) complex, (2) Transmetalation of the organic group from the boronic acid (activated by a base) to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[10][12]

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Detailed Protocol: Synthesis of Ethyl 8-(aryl)quinoline-6-carboxylate

-

Reagent Preparation: To a flame-dried Schlenk flask, add Ethyl 8-chloroquinoline-6-carboxylate (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3–5 mol%) under an inert atmosphere (Nitrogen or Argon).

-

Solvent Addition: Add a degassed solvent mixture, typically Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O. The total volume should create a 0.1–0.2 M solution with respect to the starting quinoline.

-

Reaction: Heat the mixture with vigorous stirring to 80–100 °C. Monitor the reaction progress by TLC or LC-MS (typically 4–16 hours).

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography to yield the desired product.

Data Summary: Suzuki-Miyaura Reaction Conditions

| Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) | Notes |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 75-90 | Standard, reliable conditions for many arylboronic acids. |

| Pd(dppf)Cl₂ (3%) | Cs₂CO₃ (2.5) | Toluene | 100 | 80-95 | Often better for sterically hindered or electron-deficient partners.[13] |

| Pd(OAc)₂/SPhos (2%/4%) | K₃PO₄ (3.0) | Dioxane | 100 | 85-98 | Highly active catalyst system, good for challenging couplings. |

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

Rationale: The introduction of nitrogen-containing functional groups is fundamental to drug design, as they often serve as key hydrogen bond donors/acceptors or basic centers for salt formation. The Buchwald-Hartwig amination provides a powerful and general method for forming C-N bonds under conditions that avoid the harshness of older methods like the Goldberg reaction or SNAr.[14][15][16]

Mechanism Overview: The mechanism is analogous to other cross-couplings, involving oxidative addition of the aryl chloride to Pd(0), coordination of the amine, deprotonation by the base to form a palladium amide complex, and finally, reductive elimination to yield the arylamine product.[15]

Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of Ethyl 8-(amino)quinoline-6-carboxylate

-

Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos or BrettPhos, 2-5 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.5–2.0 equiv.).

-

Solvent and Substrates: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane). Add Ethyl 8-chloroquinoline-6-carboxylate (1.0 equiv.) and the desired amine (1.1–1.3 equiv.).

-

Reaction: Heat the mixture with vigorous stirring to 90–110 °C. Monitor the reaction by TLC or LC-MS (typically 2–24 hours). Note: Some highly active catalyst systems can proceed at room temperature.[17]

-

Workup: After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude product by silica gel chromatography.

Data Summary: Buchwald-Hartwig Reaction Conditions

| Catalyst/Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) | Notes |

|---|---|---|---|---|---|

| Pd(OAc)₂/BINAP (2%/3%) | Cs₂CO₃ (1.5) | Toluene | 110 | 70-85 | A "first-generation" system, good for many anilines and secondary amines.[18] |

| Pd₂(dba)₃/XPhos (2%/4%) | K₃PO₄ (2.0) | Dioxane | 100 | 85-98 | Excellent for a broad range of primary and secondary amines. |

| BrettPhos Pd G3 (2%) | NaOtBu (1.5) | t-BuOH | 80 | 80-95 | A pre-catalyst that is often highly effective and convenient. |

Sonogashira Coupling: Introducing Alkynyl Moieties

Rationale: The Sonogashira reaction provides direct access to arylalkynes, which are versatile intermediates in organic synthesis.[19] The resulting alkyne can act as a rigid linker to probe protein binding pockets or be further transformed via reactions like click chemistry, hydration, or reduction.[20]

Mechanism Overview: This reaction typically employs a dual-catalyst system. The palladium cycle is similar to those above. A copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which then participates in the transmetalation step with the Pd(II) intermediate.[21]

Figure 4: Simplified dual catalytic cycle for the Sonogashira coupling.

Detailed Protocol: Synthesis of Ethyl 8-(alkynyl)quinoline-6-carboxylate

-

Reagent Preparation: To a Schlenk flask, add Ethyl 8-chloroquinoline-6-carboxylate (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2–4 mol%), and the copper co-catalyst (e.g., CuI, 3–6 mol%).

-

Solvent and Substrates: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., Et₃N or DIPEA, 2.0–3.0 equiv.). Finally, add the terminal alkyne (1.2–1.5 equiv.).

-

Reaction: Stir the mixture at room temperature or with gentle heating (40–60 °C) under an inert atmosphere. Monitor progress by TLC or LC-MS.

-

Workup: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

-

Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by silica gel chromatography.

Core Strategy II: Nucleophilic Aromatic Substitution (SNAr)

Rationale: While palladium-catalyzed reactions are generally more versatile for C-C and C-N bond formation on unactivated aryl chlorides, direct nucleophilic aromatic substitution (SNAr) can be an effective and economical alternative for introducing strong nucleophiles like alkoxides or thiolates.[22][23] The reaction is favored when the aromatic ring is electron-deficient, a condition moderately satisfied by the quinoline's pyridine-like ring.[24]

Mechanism Overview: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon bearing the leaving group (the ipso-carbon), forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, faster step, the leaving group is expelled, restoring aromaticity.[23]

Figure 5: Mechanism of nucleophilic aromatic substitution (SNAr).

Detailed Protocol: Synthesis of Ethyl 8-(alkoxy)quinoline-6-carboxylate

-

Base and Nucleophile: To a solution of the desired alcohol (e.g., phenol or benzyl alcohol, 2.0 equiv.) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO), add a strong base (e.g., NaH, 60% dispersion in oil, 2.0 equiv.) portion-wise at 0 °C. Allow the mixture to stir until hydrogen evolution ceases.

-

Substrate Addition: Add a solution of Ethyl 8-chloroquinoline-6-carboxylate (1.0 equiv.) in the same solvent to the freshly prepared alkoxide solution.

-

Reaction: Heat the reaction mixture to 80–120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Workup: Cool the reaction to room temperature and carefully quench by adding water. Extract the product with ethyl acetate. Wash the organic layer repeatedly with water to remove the solvent, followed by brine.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by silica gel chromatography.

Downstream Modification of the C6-Ester

The C6-ester provides a secondary handle for diversification, most commonly through conversion to an amide. This two-step process first involves saponification to the carboxylic acid, followed by a standard amide coupling reaction.

Protocol 4.1: Saponification to 8-Substituted-quinoline-6-carboxylic Acid

-

Reaction Setup: Dissolve the ethyl ester starting material (1.0 equiv.) in a mixture of THF and water (e.g., 3:1 v/v).

-

Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0–5.0 equiv.) and stir the mixture at room temperature or with gentle heating (40 °C) until the reaction is complete (LC-MS monitoring).

-

Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH 3–4 with 1 M HCl.

-

Isolation: The carboxylic acid product will often precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum. If it does not precipitate, extract with a suitable organic solvent like ethyl acetate.

Protocol 4.2: Amide Bond Formation

-

Reaction Setup: To a solution of the carboxylic acid from Protocol 4.1 (1.0 equiv.) in an anhydrous solvent like DMF, add an amine (1.1 equiv.), a coupling agent (e.g., HATU, 1.2 equiv.), and a non-nucleophilic base (e.g., DIPEA, 2.0–3.0 equiv.).

-

Reaction: Stir the mixture at room temperature for 2–12 hours.

-

Workup & Purification: Dilute with water and extract with ethyl acetate. Wash the organic layer with saturated aqueous NaHCO₃, water, and brine. Dry, concentrate, and purify by chromatography or recrystallization.

Application Example: Synthesis of a Disubstituted Quinoline Library Core

This workflow illustrates how the orthogonal reactivity of the C8 and C6 positions can be used to rapidly generate a library of diverse molecules from a common intermediate.

Figure 6: Multi-step workflow for creating a diverse library from the starting material.

Safety and Handling

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Reagents: Strong bases like NaH and NaOtBu are corrosive and moisture-sensitive. Anhydrous and inert atmosphere techniques are required. Halogenated aromatic compounds like 8-chloroquinoline are irritants and potentially toxic.[25]

-

Solvents: Anhydrous solvents like Toluene, Dioxane, and THF are flammable. Work away from ignition sources.

References

- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.

- Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines. Journal of Medicinal Chemistry.

- Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules.

- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Anticancer Agents in Medicinal Chemistry.

- 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. ResearchGate.

- Quinoline-based multi-kinase inhibitors approved by FDA. ResearchGate.

- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing.

- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.

- Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.

- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research.

- Organic Chemistry - Retrosynthesis 8, Hydroxychloroquine. YouTube.

- Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate.

- Nucleophilic aromatic substitution. Wikipedia.

- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach AB.

- Buchwald–Hartwig amination. Wikipedia.

- Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI.

- Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed.

- Suzuki Coupling. Organic Chemistry Portal.

- Buchwald-Hartwig Coupling. Organic-Synthesis.org.

- Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate. Chem-Impex International.

- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Virginia Tech.

- nucleophilic aromatic substitutions. YouTube.

- Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma.

- ethyl 8-chloroquinoline-6-carboxylate. ChemicalBook.

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.

- Synthesis of Quinoline Analogues as Anti-microbial Agents. IOSR Journal of Pharmacy.

- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace.

- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications.

- 8-Chloroquinoline. PubChem.

- The scope and limitations of the Suzuki–Miyaura cross-coupling reactions of 6- and 8-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylates. ResearchGate.

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.

- Sonogashira coupling. Wikipedia.

- Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- Sonogashira Coupling. Chemistry LibreTexts.

- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.

- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. University of Southampton Institutional Repository.